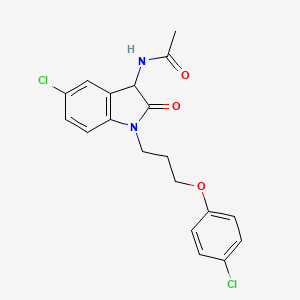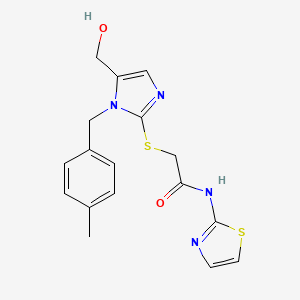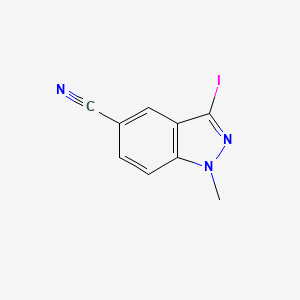
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide, commonly known as Compound A, is a potent and selective antagonist of the nuclear receptor RORγt. RORγt is a transcription factor that plays a critical role in the development and function of Th17 cells, which are important for the immune response to pathogens and in the pathogenesis of autoimmune diseases. Compound A has been shown to inhibit the differentiation of Th17 cells and reduce inflammation in preclinical models of autoimmune diseases, making it a promising therapeutic candidate.
Mechanism of Action
Compound A is a selective antagonist of RORγt, which is a transcription factor that plays a critical role in the differentiation of Th17 cells. By inhibiting the activity of RORγt, Compound A prevents the differentiation of Th17 cells and reduces inflammation.
Biochemical and Physiological Effects
Compound A has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on Th17 cells, Compound A has been shown to inhibit the expression of pro-inflammatory cytokines, such as IL-17A and IL-23, and to increase the expression of anti-inflammatory cytokines, such as IL-10. Compound A has also been shown to reduce the infiltration of immune cells into inflamed tissues and to promote the survival of regulatory T cells.
Advantages and Limitations for Lab Experiments
Compound A has several advantages for use in lab experiments. It is a potent and selective antagonist of RORγt, which makes it a valuable tool for studying the role of Th17 cells in autoimmune diseases. Compound A is also relatively easy to synthesize and has good pharmacokinetic properties. However, there are some limitations to the use of Compound A in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental settings. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
Future Directions
There are several potential future directions for research on Compound A. One area of interest is the development of more potent and selective RORγt antagonists. Another area of interest is the identification of biomarkers that can predict response to RORγt antagonists, which could help to identify patients who are most likely to benefit from these drugs. Finally, there is interest in exploring the potential use of RORγt antagonists in combination with other therapies, such as biologics or small molecule inhibitors, to enhance their efficacy.
Synthesis Methods
The synthesis of Compound A involves several steps, including the preparation of 5-chloroindoline-2,3-dione, which is then reacted with 3-(4-chlorophenoxy)propylamine to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield Compound A. The synthesis of Compound A has been described in detail in a number of publications.
Scientific Research Applications
Compound A has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. In these models, Compound A has been shown to reduce inflammation and disease severity by inhibiting the differentiation of Th17 cells. Compound A has also been shown to have potential therapeutic applications in other diseases, including cancer and metabolic disorders.
properties
IUPAC Name |
N-[5-chloro-1-[3-(4-chlorophenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12(24)22-18-16-11-14(21)5-8-17(16)23(19(18)25)9-2-10-26-15-6-3-13(20)4-7-15/h3-8,11,18H,2,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJQYRYNBVDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)
![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)


![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)
![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)

![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)